molecular formula C10H10Cl2O B13959222 2-Chloro-1-(3-chloro-2-ethylphenyl)ethan-1-one CAS No. 461435-89-2

2-Chloro-1-(3-chloro-2-ethylphenyl)ethan-1-one

Cat. No.: B13959222
CAS No.: 461435-89-2
M. Wt: 217.09 g/mol
InChI Key: KYYFCLUCBHESHA-UHFFFAOYSA-N
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Description

2-Chloro-1-(3-chloro-2-ethylphenyl)ethan-1-one is an organic compound with the molecular formula C10H10Cl2O. It is a chlorinated derivative of acetophenone and is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(3-chloro-2-ethylphenyl)ethan-1-one typically involves the chlorination of 1-(3-chloro-2-ethylphenyl)ethan-1-one. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures higher yields and better control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(3-chloro-2-ethylphenyl)ethan-1-one undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium methoxide or ammonia in solvents such as ethanol or water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed

    Nucleophilic substitution: Substituted ethanones with various functional groups.

    Reduction: 2-Chloro-1-(3-chloro-2-ethylphenyl)ethanol.

    Oxidation: 2-Chloro-1-(3-chloro-2-ethylphenyl)acetic acid.

Scientific Research Applications

2-Chloro-1-(3-chloro-2-ethylphenyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(3-chloro-2-ethylphenyl)ethan-1-one involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by forming covalent bonds with nucleophilic sites on proteins or DNA. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1-(3-chlorophenyl)ethanone: A structurally similar compound with one less ethyl group.

    2-Chloro-1-(3,4-dihydroxyphenyl)ethanone: Contains hydroxyl groups instead of ethyl and chlorine substituents.

    2-Chloro-1-(3-chloro-4-methylphenyl)ethanone: Has a methyl group instead of an ethyl group.

Uniqueness

2-Chloro-1-(3-chloro-2-ethylphenyl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

461435-89-2

Molecular Formula

C10H10Cl2O

Molecular Weight

217.09 g/mol

IUPAC Name

2-chloro-1-(3-chloro-2-ethylphenyl)ethanone

InChI

InChI=1S/C10H10Cl2O/c1-2-7-8(10(13)6-11)4-3-5-9(7)12/h3-5H,2,6H2,1H3

InChI Key

KYYFCLUCBHESHA-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC=C1Cl)C(=O)CCl

Origin of Product

United States

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